molecular formula C12H11N5O2S B2511011 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide CAS No. 894068-82-7

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide

Cat. No.: B2511011
CAS No.: 894068-82-7
M. Wt: 289.31
InChI Key: RMWXYWLSILFMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a methanesulfonamide moiety.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-20(18,19)16-10-4-2-3-9(7-10)11-5-6-12-14-13-8-17(12)15-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWXYWLSILFMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and metastasis . The molecular targets include the ATP-binding sites of c-Met and Pim-1, where the compound binds and prevents kinase activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Core Modifications

Core Heterocycle Modifications
  • Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine :
    N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) replaces the pyridazine ring with a pyridine, altering electron distribution and binding affinity. This compound demonstrated antimalarial activity (IC₅₀: 81% yield, m.p. 206–208°C), suggesting that core heterocycle choice critically impacts target specificity .
Substituent Variations
  • C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) :
    Replaces methanesulfonamide with an acetamide group. C1632 inhibits LIN28/let-7 interaction, downregulates PD-L1, and reduces tumor growth (IC₅₀: 80 µM in vivo) .
Antimicrobial and Antiparasitic Effects
  • Sulfonamide Derivatives () : Exhibited moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to sulfonamide’s role in folate pathway disruption .
  • Triazolo[4,3-a]pyridine Analog (6g) : Antimalarial activity linked to sulfonamide’s interaction with plasmodial enzymes .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Solubility (pH 7.4)
Target Compound ~350 g/mol* ~1.9* 1 / 8* Not reported
C1632 322.34 g/mol 2.1 1 / 7 Low (DMSO required)
6g (Antimalarial) 322.75 g/mol 2.5 1 / 6 Moderate (EtOH/DMF)
CAS 2803477-07-6 (Hydrochloride) 426.42 g/mol 1.9 1 / 10 11.2 µg/mL†

*Estimated based on analog CAS 2097923-94-7 ; †From structurally similar compound in .

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazolo-pyridazine moiety linked to a phenyl group, which suggests diverse interactions with biological targets. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H11_{11}N5_5O2_2S. Its structural complexity arises from the combination of the triazole and pyridazine rings with a phenyl group and a sulfonamide functional group. These features may enhance its biological efficacy and stability.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various fungi, including Candida species, by targeting ergosterol synthesis pathways, akin to azole antifungal agents .

Anticancer Potential

The triazolo-pyridazine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Cytotoxicity Studies

Cytotoxicity assessments against normal cell lines (e.g., NIH/3T3) reveal that while these compounds can effectively target cancer cells, they exhibit minimal toxicity towards normal cells. For example, IC50_{50} values for certain derivatives were reported as follows:

CompoundIC50_{50} (μM)
2d148.26
2e187.66
Doxorubicin>1000

This data suggests a favorable therapeutic index for further development .

The proposed mechanism of action for these compounds includes:

  • Inhibition of Ergosterol Synthesis : Similar to azoles, these compounds inhibit the CYP51 enzyme involved in ergosterol biosynthesis in fungi.
  • Apoptosis Induction : By affecting various signaling pathways, these compounds can trigger programmed cell death in cancer cells.

Study 1: Antifungal Activity Evaluation

A recent study evaluated the antifungal activity of several triazolo-pyridazine derivatives against Candida albicans. Results indicated that specific substitutions on the phenyl ring significantly enhanced antifungal potency. The most effective compound exhibited an MIC comparable to standard antifungal agents like ketoconazole .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated effective cytotoxicity with mechanisms involving apoptosis and cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.